molecular formula C7H6FNO3 B3045399 2-Fluoro-6-methoxyisonicotinic acid CAS No. 1060806-66-7

2-Fluoro-6-methoxyisonicotinic acid

Cat. No.: B3045399
CAS No.: 1060806-66-7
M. Wt: 171.13
InChI Key: YSBXOAFYHPUJCH-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyisonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound has garnered significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and methoxy groups in its structure imparts distinct reactivity and biological activity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxyisonicotinic acid typically involves the introduction of fluorine and methoxy groups onto the isonicotinic acid scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidative conditions.

    Reduction: The aromatic ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride (LiAlH_4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K_2CO_3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-6-methoxyisonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their function. The methoxy group may contribute to the compound’s lipophilicity, facilitating its cellular uptake. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-Fluoroisonicotinic acid: Lacks the methoxy group, which may result in different reactivity and biological activity.

    6-Methoxyisonicotinic acid: Lacks the fluorine atom, affecting its binding affinity and metabolic stability.

    2-Fluoro-4-methoxyisonicotinic acid: A positional isomer with potentially different chemical and biological properties.

Uniqueness: 2-Fluoro-6-methoxyisonicotinic acid is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-6-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBXOAFYHPUJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255276
Record name 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-66-7
Record name 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxypyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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